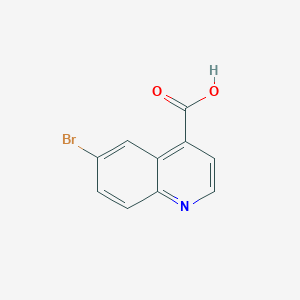

6-Bromoquinoline-4-carboxylic acid

描述

6-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₀H₆BrNO₂. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various chemical and pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-4-carboxylic acid can be achieved through several methods. One common method involves the bromination of quinoline-4-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Another method involves the Pfitzinger reaction, where isatin is reacted with a suitable ketone in the presence of a base to form the quinoline derivative . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions

6-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline-4-carboxylic acid derivatives.

Reduction Products: Alcohol derivatives of quinoline.

科学研究应用

Pharmaceutical Development

6-Bromoquinoline-4-carboxylic acid is primarily recognized for its role in pharmaceutical research. It serves as a crucial intermediate in the synthesis of various therapeutic agents, especially those targeting infectious diseases and cancer.

- Antimycobacterial Activity : Research has identified derivatives of quinoline carboxylic acids, including 6-bromo variants, that exhibit significant activity against Mycobacterium tuberculosis. For instance, studies have shown that certain modifications at the C-6 position enhance the inhibitory effects on M. tuberculosis, with specific halogen substitutions leading to improved efficacy against both replicating and non-replicating bacterial forms .

- Cancer Therapeutics : The compound's ability to interact with biological targets makes it a candidate for developing anticancer drugs. Its derivatives have been explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of cellular signaling pathways.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create diverse chemical entities through various reactions such as:

- Coupling Reactions : The compound can participate in coupling reactions to form larger molecular frameworks, which are essential in drug discovery and development.

- Functionalization : The bromine atom at the 6-position provides a site for further functionalization, enabling the introduction of different substituents that can modify the compound's biological activity or physical properties.

Development of Fluorescent Probes

The unique structural features of this compound allow it to be utilized in creating fluorescent probes for biological imaging. These probes are instrumental in:

- Cellular Imaging : Researchers use these fluorescent probes to visualize cellular processes in real-time, aiding in the study of disease mechanisms and drug interactions.

- Diagnostic Applications : The fluorescent properties can be harnessed for diagnostic purposes, providing insights into cellular functions and disease states.

Material Science

The compound also finds applications in material science, particularly in developing advanced materials such as:

- Polymers and Coatings : this compound can contribute to enhancing the durability and performance of polymers used in various industrial applications.

- Nanotechnology : Its derivatives are being explored for their potential use in nanomaterials, which have applications ranging from electronics to biomedicine.

Biological Research

In biological research, this compound serves as a potential ligand in studying receptor interactions. Its ability to bind selectively to certain receptors facilitates:

- Understanding Cellular Mechanisms : By studying how these compounds interact with biological targets, researchers can gain insights into cellular signaling pathways and mechanisms underlying various diseases.

Case Studies and Research Findings

作用机制

The mechanism of action of 6-Bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects .

相似化合物的比较

Similar Compounds

Quinoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

6-Chloroquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

6-Fluoroquinoline-4-carboxylic acid: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

6-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

生物活性

6-Bromoquinoline-4-carboxylic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 252.06 g/mol. The compound features a bromine atom at the sixth position of the quinoline ring and a carboxylic acid functional group at the fourth position. This specific substitution pattern influences its reactivity and biological activity compared to other similar compounds.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

- Bromination of Quinoline-4-Carboxylic Acid : This method involves the direct bromination of quinoline-4-carboxylic acid to introduce the bromine atom.

- Coupling Reactions : The compound can also be synthesized through coupling reactions that allow for the formation of more complex derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Studies have shown its effectiveness against various strains, including:

- Escherichia coli : Minimum inhibitory concentration (MIC) values suggest significant activity against this common bacterium.

- Staphylococcus aureus : The compound demonstrated promising results with MIC values indicating its potential as an antibacterial agent.

Antituberculosis Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain derivatives of quinoline carboxylic acids, including 6-bromo variants, showed effective inhibition against both replicating and non-replicating forms of Mtb. For instance, modifications at specific positions on the quinoline structure led to enhanced activity, with some derivatives achieving MIC values as low as 16 μg/mL against Mtb strains .

Enzyme Inhibition

This compound acts as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition is significant for understanding the pharmacokinetics of drugs metabolized by these enzymes and could lead to applications in drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : The compound's structural features enable it to bind effectively to target proteins and enzymes, modulating their activity.

- Penetration of Blood-Brain Barrier : Its ability to cross the blood-brain barrier suggests potential neuropharmacological applications, particularly in treating neurological disorders.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of various derivatives based on this compound. A study evaluated several modified quinolines for their anti-tuberculosis properties, revealing that specific halogen substitutions significantly influenced their inhibitory activity against Mtb. Compounds with bromine at C-6 showed enhanced efficacy compared to others .

| Compound | Activity Against Mtb (MIC) | Notes |

|---|---|---|

| This compound | <16 μg/mL | Effective against replicating and non-replicating forms |

| 7-Chloro derivative | >64 μg/mL | Loss of activity with certain substitutions |

| 8-Bromo derivative | >32 μg/mL | Moderate activity observed |

属性

IUPAC Name |

6-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZZTVSKZXPJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594219 | |

| Record name | 6-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-76-1 | |

| Record name | 6-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。